3-((Methyl(thiophen-3-ylmethyl)amino)methyl)benzonitrile
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Overview
Description
3-((Methyl(thiophen-3-ylmethyl)amino)methyl)benzonitrile is an organic compound that features a benzonitrile core substituted with a thiophen-3-ylmethyl group and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Methyl(thiophen-3-ylmethyl)amino)methyl)benzonitrile can be achieved through microwave-assisted synthesis. This method involves the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in DMSO at 130°C. The reaction proceeds efficiently, providing the desired product in yields ranging from 58% to 96% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the microwave-assisted synthesis process. This would require optimization of reaction conditions to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-((Methyl(thiophen-3-ylmethyl)amino)methyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
3-((Methyl(thiophen-3-ylmethyl)amino)methyl)benzonitrile has several applications in scientific research:
Biology: The compound’s derivatives are explored for their potential as enzyme inhibitors and modulators of biological pathways.
Mechanism of Action
The mechanism of action of 3-((Methyl(thiophen-3-ylmethyl)amino)methyl)benzonitrile involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby modulating various cellular pathways. This inhibition can lead to the disruption of processes like cell division and inflammation, making the compound a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 3-aminobenzo[b]thiophene and 3-aminothieno[2,3-b]pyridine share structural similarities with 3-((Methyl(thiophen-3-ylmethyl)amino)methyl)benzonitrile.
Benzonitrile derivatives: Compounds such as 3-methylbenzonitrile and 3-((thiophen-3-ylmethyl)amino)benzonitrile are structurally related.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C14H14N2S |
---|---|
Molecular Weight |
242.34 g/mol |
IUPAC Name |
3-[[methyl(thiophen-3-ylmethyl)amino]methyl]benzonitrile |
InChI |
InChI=1S/C14H14N2S/c1-16(10-14-5-6-17-11-14)9-13-4-2-3-12(7-13)8-15/h2-7,11H,9-10H2,1H3 |
InChI Key |
XBBGTOSYTJBWLB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC(=CC=C1)C#N)CC2=CSC=C2 |
Origin of Product |
United States |
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